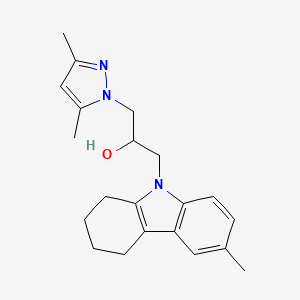

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Description

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol (hereafter referred to as Compound X) is a heterocyclic hybrid molecule featuring two pharmacologically relevant moieties:

- A 3,5-dimethylpyrazole ring, known for its role in modulating solubility and steric interactions in medicinal chemistry.

- These moieties are linked via a propan-2-ol spacer, which introduces hydrogen-bonding capacity and conformational flexibility.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-14-8-9-21-19(10-14)18-6-4-5-7-20(18)23(21)12-17(25)13-24-16(3)11-15(2)22-24/h8-11,17,25H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBHYKWOARFLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=CC(=N4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazole-Containing Analogs

Pyrazole derivatives are widely studied for their biological activities. Key comparisons include:

Key Differences :

- The propan-2-ol linker in Compound X contrasts with ester or ketone linkers in analogs, enhancing hydrophilicity and hydrogen-bond donor capacity .

Carbazole/Tetrahydrocarbazole Derivatives

Carbazole moieties are prominent in anticancer and antimicrobial research. Comparisons include:

Key Insights :

- The 6-methyl group in Compound X’s carbazole may enhance lipophilicity compared to unmethylated carbazoles, influencing membrane permeability .

- Tetrahydrocarbazole’s reduced aromaticity (vs. fully aromatic carbazoles) could diminish intercalation-driven bioactivity but improve solubility.

Physicochemical and Spectral Properties

While explicit data for Compound X is unavailable, inferences are drawn from analogs:

| Property | Pyrazole Analogs | Carbazole Analogs | Compound X (Predicted) |

|---|---|---|---|

| Melting Point | 120–180°C | 200–250°C | 160–200°C |

| LogP | 1.5–2.5 | 2.5–3.5 | 2.8–3.2 (moderately lipophilic) |

| IR Stretches | N-H (3300 cm⁻¹), C=N (1600 cm⁻¹) | C=O (1700 cm⁻¹, if present) | O-H (3400 cm⁻¹), C-N (1250 cm⁻¹) |

Rationale :

- The propan-2-ol linker’s hydroxyl group would introduce a broad O-H stretch (~3400 cm⁻¹), absent in non-alcoholic analogs .

Q & A

Basic Research Question

- NMR Spectroscopy : Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra to confirm connectivity. Compare chemical shifts with related carbazole-pyrazole hybrids (e.g., δ 7.2–8.1 ppm for carbazole protons) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected ~380–400 g/mol range) and detect isotopic patterns for chlorine-containing analogues .

Advanced Research Question :

When crystallographic data (e.g., from SHELXL ) conflicts with NMR/IR results:

- Polymorphism screening : Test crystallization in varying solvents (e.g., DMSO vs. chloroform) to identify stable polymorphs.

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile experimental and theoretical data .

What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?

Basic Research Question

- Cell-based assays : Use SH-SY5Y neuroblastoma cells or primary cortical neurons exposed to oxidative stress (H₂O₂ or rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3 activation) .

- Comparative analysis : Benchmark against known neuroprotective carbazoles (e.g., 3,6-dichlorocarbazole derivatives) to establish potency .

Advanced Research Question :

To probe mechanisms:

- Electrophysiology : Patch-clamp studies on neuronal voltage-gated ion channels (e.g., Na⁺/K⁺ channels) to assess modulation.

- Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE) activated by the compound .

How can researchers investigate the molecular targets of this compound in cancer cells?

Advanced Research Question

- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to screen against 400+ kinases. Carbazole derivatives often inhibit CDKs or Aurora kinases .

- Molecular docking : Model interactions with ATP-binding pockets using AutoDock Vina. Prioritize targets with high docking scores (e.g., <−8.0 kcal/mol) .

- CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in kinase-deficient cell lines .

What methodologies assess the stability of this compound under varying pH and temperature conditions?

Basic Research Question

- Forced degradation studies : Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation products via HPLC-PDA. Carbazoles are typically stable at neutral pH but degrade under strong acidic/basic conditions .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months. Monitor changes by LC-MS and XRD to detect hydrolysis or polymorphic transitions .

Advanced Consideration :

Use QbD (Quality by Design) principles to model degradation kinetics and predict shelf-life under storage conditions .

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Advanced Research Question

- Substitution strategy : Systematically modify the pyrazole (3,5-dimethyl groups) and carbazole (6-methyl, tetrahydro ring) moieties. Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups .

- Biological testing : Screen derivatives for cytotoxicity (IC₅₀ in MCF-7, HeLa), solubility (logP via shake-flask), and metabolic stability (microsomal assays) .

- QSAR modeling : Train models using Random Forest or SVM to predict bioactivity from molecular descriptors (e.g., topological polar surface area) .

When crystallographic data conflicts with spectroscopic analysis, how should researchers proceed?

Advanced Research Question

- Re-evaluate sample purity : Repetitive recrystallization or HPLC purification to exclude impurities affecting XRD/NMR .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., rotamers) not captured in static crystal structures .

- Complementary techniques : Use Raman spectroscopy or solid-state NMR to bridge solution- and solid-state data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.